2,4'-Methylenedianiline

Description

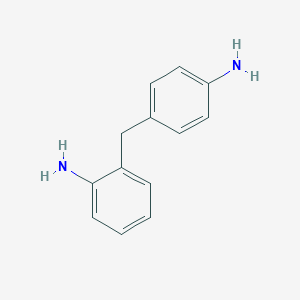

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(4-aminophenyl)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c14-12-7-5-10(6-8-12)9-11-3-1-2-4-13(11)15/h1-8H,9,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTNMPUFESIRPQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=CC=C(C=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Record name | 2,4'-DIAMINODIPHENYLMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20106 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9051616 | |

| Record name | 2,4'-Methylenedianiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9051616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Leaflets. (NTP, 1992), Solid; [CAMEO] | |

| Record name | 2,4'-DIAMINODIPHENYLMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20106 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4'-Methylenedianiline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2997 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

432 °F at 9 mmHg (NTP, 1992) | |

| Record name | 2,4'-DIAMINODIPHENYLMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20106 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

1208-52-2 | |

| Record name | 2,4'-DIAMINODIPHENYLMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20106 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-[(4-Aminophenyl)methyl]benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1208-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4'-Methylenedianiline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001208522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 2-[(4-aminophenyl)methyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4'-Methylenedianiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9051616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4'-methylenedianiline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.546 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4'-DIAMINODIPHENYLMETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VH1ZAZ44QJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4'-METHYLENEDIANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6020 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

190 to 192 °F (NTP, 1992) | |

| Record name | 2,4'-DIAMINODIPHENYLMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20106 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,4'-Methylenedianiline

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4'-Methylenedianiline (2,4'-MDA), an isomer of methylenedianiline, is a significant compound in industrial chemistry and a potential impurity in various chemical processes. A thorough understanding of its synthesis and a comprehensive characterization are crucial for quality control, regulatory compliance, and safety assessment in research and drug development. This technical guide provides a detailed overview of the synthesis of 2,4'-MDA via the acid-catalyzed condensation of aniline and formaldehyde, along with a multi-faceted analytical approach for its characterization. Detailed experimental protocols for synthesis and characterization techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS), are presented. Quantitative data is summarized for clarity, and key experimental workflows are visualized to facilitate comprehension.

Introduction

Methylenedianiline (MDA) isomers are primarily produced through the acid-catalyzed reaction of aniline with formaldehyde.[1] The distribution of the resulting isomers, including 2,4'-MDA, 4,4'-MDA, and 2,2'-MDA, is influenced by reaction conditions such as temperature, pressure, and the molar ratio of reactants.[2] The selective synthesis and accurate characterization of each isomer are essential for understanding their individual properties and potential impacts. This guide focuses specifically on the synthesis and detailed characterization of the 2,4'-isomer.

Synthesis of this compound

The synthesis of 2,4'-MDA is typically achieved through the condensation of aniline and formaldehyde in the presence of an acid catalyst, such as hydrochloric acid.[1][2] The reaction proceeds through the formation of an aminal intermediate, which then rearranges to form the various MDA isomers. While the 4,4'-isomer is often the major product, the formation of the 2,4'-isomer can be significant and its proportion can be influenced by the reaction parameters.[2] A general laboratory procedure is outlined below.

Experimental Protocol: Synthesis of Methylenedianiline Isomers

Materials:

-

Aniline

-

Formaldehyde (37% aqueous solution)

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide solution

-

Toluene

-

Deionized water

Procedure:

-

In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add aniline and a calculated amount of hydrochloric acid to form aniline hydrochloride.

-

Slowly add the formaldehyde solution to the stirred aniline hydrochloride mixture while maintaining the temperature at a controlled level, typically between 30-60°C.

-

After the addition is complete, the reaction mixture is heated to a higher temperature, for instance, 80-90°C, and stirred for several hours to promote the condensation and rearrangement reactions.[3]

-

Upon completion, the reaction mixture is cooled to room temperature and neutralized with a sodium hydroxide solution to a pH of 7.

-

The organic layer containing the MDA isomers is separated. The aqueous layer may be extracted with an organic solvent like toluene to recover any dissolved product.

-

The combined organic layers are washed with water to remove any remaining salts and then dried over an anhydrous drying agent (e.g., sodium sulfate).

-

The solvent is removed under reduced pressure to yield a mixture of MDA isomers.

Purification: Separation of the 2,4'-MDA isomer from the mixture can be achieved by techniques such as fractional crystallization or column chromatography.

Characterization of this compound

A combination of spectroscopic and chromatographic techniques is employed for the unambiguous identification and quantification of 2,4'-MDA.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: A complex multiplet pattern in the aromatic region (typically 6.5-7.5 ppm) due to the protons on the two differently substituted benzene rings.

-

Methylene Protons: A singlet for the -CH₂- bridge, expected to appear around 3.8-4.0 ppm.

-

Amine Protons: A broad singlet for the -NH₂ protons, the chemical shift of which is dependent on the solvent and concentration.

Expected ¹³C NMR Spectral Features:

-

Aromatic Carbons: Multiple signals in the aromatic region (typically 110-150 ppm), with carbons attached to the nitrogen atoms appearing at lower field.

-

Methylene Carbon: A signal for the -CH₂- carbon, expected around 40 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Instrument: FTIR Spectrometer Sample Preparation: A small amount of the sample is mixed with KBr powder and pressed into a thin pellet, or analyzed as a thin film on a salt plate. Analysis: The infrared spectrum is recorded over a range of 4000-400 cm⁻¹.

Expected FTIR Absorption Bands for 2,4'-MDA:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3450 - 3300 | N-H stretching (asymmetric and symmetric) | Primary Amine |

| 3050 - 3000 | C-H stretching (aromatic) | Aromatic Ring |

| 2920 - 2850 | C-H stretching (methylene) | -CH₂- |

| 1620 - 1580 | N-H bending (scissoring) and C=C stretching (aromatic) | Amine & Aromatic |

| 1520 - 1480 | C=C stretching (aromatic) | Aromatic Ring |

| 1350 - 1250 | C-N stretching | Aromatic Amine |

| 850 - 750 | C-H out-of-plane bending (aromatic substitution pattern) | Aromatic Ring |

Note: The exact positions of the peaks can vary slightly depending on the sample state and intermolecular interactions.[4][5]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is useful for quantitative analysis. Aromatic amines typically exhibit characteristic absorption bands in the UV region.

Instrument: UV-Vis Spectrophotometer Sample Preparation: A dilute solution of 2,4'-MDA is prepared in a suitable UV-transparent solvent (e.g., methanol or acetonitrile). Analysis: The absorbance spectrum is recorded over a wavelength range of approximately 200-400 nm.

For comparison, 4,4'-methylenedianiline in methanol shows an absorption maximum at 243 nm and a weaker maximum at 289 nm.[6] Similar absorption features are expected for 2,4'-MDA.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying components in a mixture. The gas chromatograph separates the isomers, and the mass spectrometer provides a fragmentation pattern that serves as a molecular fingerprint.

Instrument: Gas Chromatograph coupled to a Mass Spectrometer Column: A non-polar or medium-polarity capillary column suitable for separating aromatic amines. Injection: A small volume of a dilute solution of the sample in a volatile solvent is injected. GC Program: A temperature program is used to elute the components based on their boiling points and interactions with the column. MS Detection: The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are recorded over a suitable mass range.

Fragmentation Pattern of MDA Isomers: The mass spectra of MDA isomers are characterized by a molecular ion peak (M⁺) at m/z 198. A key fragment ion for MDA isomers is observed at m/z 106.[7] The relative intensities of the molecular ion and fragment ions can differ between the isomers, aiding in their differentiation.[7][8][9] The fragmentation of 2,4'-MDA, like its isomers, is expected to show a prominent fragment at m/z 106, which can be a base peak.[7]

Data Presentation

The following tables summarize the key quantitative data for the characterization of this compound.

Table 1: Expected NMR Spectral Data for this compound

| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Assignment |

| ¹H | 6.5 - 7.5 | m | Aromatic protons |

| ¹H | ~3.8 - 4.0 | s | -CH₂- protons |

| ¹H | Variable | br s | -NH₂ protons |

| ¹³C | 110 - 150 | Aromatic carbons | |

| ¹³C | ~40 | -CH₂- carbon |

Table 2: Key FTIR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3450 - 3300 | N-H stretching |

| 3050 - 3000 | Aromatic C-H stretching |

| 2920 - 2850 | Methylene C-H stretching |

| 1620 - 1580 | N-H bending and Aromatic C=C stretching |

| 1350 - 1250 | Aromatic C-N stretching |

Table 3: GC-MS Fragmentation Data for Methylenedianiline Isomers

| m/z | Assignment | Relative Abundance for 2,4'-MDA |

| 198 | Molecular Ion [M]⁺ | Moderate |

| 106 | [C₇H₈N]⁺ fragment | High (often base peak) |

Visualizations

The following diagrams illustrate the synthesis and characterization workflows.

References

- 1. An Ab Initio Investigation of the 4,4′-Methlylene Diphenyl Diamine (4,4′-MDA) Formation from the Reaction of Aniline with Formaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN101326153B - Process for preparing diaminodiphenylmethane - Google Patents [patents.google.com]

- 3. CN100463898C - The preparation method of 3,3'-dimethyl-4,4'-diaminodiphenylmethane - Google Patents [patents.google.com]

- 4. wwjmrd.com [wwjmrd.com]

- 5. FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Structural Characterization of Methylenedianiline Regioisomers by Ion Mobility-Mass Spectrometry and Tandem Mass Spectrometry: IV. 3-Ring and 4-Ring Isomers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of 2,4'-Methylenedianiline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4'-Methylenedianiline (2,4'-MDA). Due to the limited availability of published experimental spectra for this specific isomer, this guide combines available mass spectrometry data with predicted infrared (IR) and nuclear magnetic resonance (NMR) spectroscopic characteristics based on established principles for aromatic amines. Detailed experimental protocols for acquiring such data are also provided.

Mass Spectrometry (MS)

Mass spectrometry of this compound has been reported, particularly using electrospray ionization (ESI). The data reveals characteristic fragmentation patterns that can be used for its identification.

Table 1: Mass Spectrometry Data for this compound

| m/z (Da) | Proposed Fragment/Ion | Notes |

| 199 | [M+H]⁺ | The protonated molecular ion. |

| 106 | [C₇H₈N]⁺ | A major fragment ion, the formation of which is a key characteristic in the mass spectrum of methylenedianiline isomers.[1] |

Infrared (IR) Spectroscopy

Table 2: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| 3500 - 3300 | N-H Stretch | Primary Amine (-NH₂) | Medium (two bands) |

| 3100 - 3000 | C-H Stretch | Aromatic Ring | Medium |

| 2950 - 2850 | C-H Stretch | Methylene (-CH₂-) | Medium |

| 1650 - 1580 | N-H Bend | Primary Amine (-NH₂) | Medium to Strong |

| 1600 - 1475 | C=C Stretch | Aromatic Ring | Medium to Strong |

| 1335 - 1250 | C-N Stretch | Aromatic Amine | Strong |

| 900 - 675 | C-H Bend (out-of-plane) | Aromatic Ring | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific experimental ¹H and ¹³C NMR data for this compound are not widely published. However, the chemical shifts can be predicted based on the analysis of similar aromatic amines and the electronic environment of the protons and carbons in the molecule.[7]

Table 3: Predicted ¹H NMR Spectroscopy Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 6.5 - 8.0 | Multiplet | 8H | Aromatic protons (Ar-H) |

| ~ 3.9 | Singlet | 2H | Methylene protons (-CH₂-) |

| ~ 3.5 - 5.0 | Broad Singlet | 4H | Amine protons (-NH₂) |

Note: The chemical shift of the amine protons can vary significantly depending on the solvent and concentration.

Table 4: Predicted ¹³C NMR Spectroscopy Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~ 120 - 150 | Aromatic carbons (Ar-C)[7][8] |

| ~ 40 | Methylene carbon (-CH₂-) |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a solid aromatic amine like this compound.

a) KBr Pellet Method [9]

-

Sample Preparation: Finely grind approximately 1-2 mg of this compound with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Pellet Formation: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

b) Attenuated Total Reflectance (ATR) Method [9][10][11][12]

-

Sample Placement: Place a small amount of solid this compound directly onto the ATR crystal.

-

Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.

-

Data Acquisition: Run the FTIR analysis.

-

Sample Preparation: Dissolve 5-20 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). For ¹³C NMR, a higher concentration (20-50 mg) may be necessary.

-

Filtration: Filter the solution through a glass wool plug into a clean NMR tube to remove any particulate matter.

-

Data Acquisition:

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Tuning: Tune the probe to the appropriate nucleus (¹H or ¹³C).

-

Acquisition: Set the appropriate spectral parameters (e.g., number of scans, spectral width, relaxation delay) and acquire the data.

-

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable organic solvent (e.g., methanol, acetonitrile). Further dilute this stock solution to a final concentration of around 10-100 µg/mL with the same solvent or a mixture of solvents compatible with electrospray ionization.

-

Infusion: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode, scanning a suitable m/z range to observe the protonated molecular ion and its fragments. For tandem mass spectrometry (MS/MS), select the [M+H]⁺ ion (m/z 199) and subject it to collision-induced dissociation to observe the fragmentation pattern.

Visualizations

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Relationship between structural features and expected spectroscopic data.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. scribd.com [scribd.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. jascoinc.com [jascoinc.com]

- 11. labcompare.com [labcompare.com]

- 12. edinst.com [edinst.com]

A Comprehensive Technical Guide to the Physical and Chemical Properties of 2,4'-Methylenedianiline (2,4'-MDA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4'-Methylenedianiline (2,4'-MDA), an isomer of methylenedianiline, is a compound of significant interest in industrial chemistry and toxicology. While less studied than its 4,4'-isomer, a thorough understanding of its physical and chemical properties is crucial for its safe handling, analysis, and for predicting its environmental fate and biological interactions. This technical guide provides a detailed overview of the known physical and chemical characteristics of 2,4'-MDA, outlines standard experimental protocols for its analysis, and presents a proposed metabolic pathway based on current toxicological knowledge.

Physical and Chemical Properties

The physical and chemical properties of 2,4'-MDA are summarized in the tables below. It is important to note that while some data are from experimental measurements, others are estimations based on computational models.

Table 1: Physical Properties of this compound

| Property | Value | Source/Method |

| Molecular Formula | C₁₃H₁₄N₂ | - |

| Molecular Weight | 198.26 g/mol | - |

| Appearance | Solid | [1] |

| Melting Point | 88.5 °C | Experimental |

| Boiling Point | ~325.59 °C | Rough Estimate |

| Density | ~0.9827 g/cm³ | Rough Estimate |

| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol. | Experimental |

Table 2: Chemical and Spectroscopic Properties of this compound

| Property | Value | Source/Method |

| pKa | ~4.79 ± 0.10 | Predicted |

| LogP | 1.55 | Experimental (for 4,4'-MDA)[2] |

| Vapor Pressure | 2.87 x 10⁻⁸ hPa at 25°C | Experimental (for 4,4'-MDA)[2] |

| Stability | Stable. Combustible. Incompatible with oxidizing agents. | Experimental |

| Mass Spectrometry | Base peak at m/z 106 in tandem MS.[3] | ESI-MS/MS[3] |

Experimental Protocols

Detailed experimental protocols for the characterization of 2,4'-MDA are outlined below. These are generalized procedures based on standard analytical techniques for aromatic amines.

Chromatographic Analysis

2.1.1. High-Performance Liquid Chromatography (HPLC)

-

Objective: To separate and quantify 2,4'-MDA in a sample matrix.

-

Instrumentation: A standard HPLC system equipped with a UV or mass spectrometry (MS) detector.

-

Methodology:

-

Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile/water mixture). For biological samples, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering substances.[4]

-

Chromatographic Conditions:

-

Detection:

-

UV Detection: Monitor the absorbance at a wavelength where 2,4'-MDA has a strong absorbance, typically around 240-250 nm.

-

Mass Spectrometry (LC-MS): Use electrospray ionization (ESI) in positive ion mode. Monitor for the protonated molecule [M+H]⁺ and its characteristic fragment ions.[3]

-

-

2.1.2. Gas Chromatography (GC)

-

Objective: To separate and quantify 2,4'-MDA, often after derivatization.

-

Instrumentation: A GC system with a flame ionization detector (FID) or a mass spectrometer (MS).

-

Methodology:

-

Sample Preparation and Derivatization: Due to the polarity of the amine groups, derivatization is often required to improve chromatographic performance.[6] A common derivatizing agent is heptafluorobutyric anhydride (HFBA).[7] The sample is extracted into an organic solvent, the derivatizing agent is added, and the mixture is heated.

-

Chromatographic Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium or nitrogen.

-

Temperature Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 300 °C) to ensure elution of the derivatized analyte.

-

-

Detection:

-

FID: Provides a general response to organic compounds.

-

MS (GC-MS): Provides mass spectral data for identification and quantification.

-

-

Spectroscopic Analysis

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the molecular structure of 2,4'-MDA.

-

Instrumentation: A high-resolution NMR spectrometer.

-

Methodology:

-

Sample Preparation: Dissolve a few milligrams of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[8]

-

¹H NMR Spectroscopy:

-

Acquire a proton NMR spectrum. The aromatic region (typically 6.5-8.0 ppm) will show a complex splitting pattern corresponding to the protons on the two differently substituted benzene rings. The methylene bridge protons will appear as a singlet around 3.8-4.0 ppm. The amine protons will appear as broad singlets, and their chemical shift can vary depending on the solvent and concentration.

-

-

¹³C NMR Spectroscopy:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This will show distinct signals for each unique carbon atom in the molecule, providing information about the carbon skeleton. DEPT experiments can be used to distinguish between CH, CH₂, and CH₃ groups.[9]

-

-

2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify the functional groups present in 2,4'-MDA.

-

Instrumentation: An FTIR spectrometer.

-

Methodology:

-

Sample Preparation: The sample can be analyzed as a KBr pellet, a thin film, or using an Attenuated Total Reflectance (ATR) accessory.[10]

-

Data Acquisition: Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

-

Interpretation: Look for characteristic absorption bands:

-

N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ for the primary amine groups.[11]

-

C-H stretching (aromatic): Bands above 3000 cm⁻¹.

-

C-H stretching (aliphatic): Bands below 3000 cm⁻¹ for the methylene bridge.

-

C=C stretching (aromatic): Bands in the region of 1500-1600 cm⁻¹.[11]

-

C-N stretching: Bands in the region of 1250-1350 cm⁻¹.

-

-

Mandatory Visualizations

Proposed Metabolic Pathway of 2,4'-MDA

The metabolic fate of 2,4'-MDA is not as extensively studied as that of the 4,4'-isomer. However, based on the known metabolism of aromatic amines, a plausible pathway involves N-acetylation and N-oxidation. The following diagram illustrates this proposed pathway. The hepatotoxicity of 4,4'-MDA has been linked to its metabolic activation.[12]

Caption: Proposed metabolic pathway of 2,4'-MDA.

Analytical Workflow for the Characterization of 2,4'-MDA

The following diagram outlines a logical workflow for the comprehensive analytical characterization of a sample suspected to contain 2,4'-MDA.

Caption: Analytical workflow for 2,4'-MDA characterization.

Conclusion

This technical guide provides a consolidated resource on the physical and chemical properties of this compound. The presented data and experimental protocols are intended to support researchers and scientists in their work with this compound. The proposed metabolic pathway and analytical workflow offer a framework for further investigation into its toxicological profile and for its reliable detection and characterization. As research on MDA isomers continues, it is anticipated that more precise data and a deeper understanding of their biological activities will emerge.

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 3. Method Validation and Characterization of the Associated Uncertainty for Malondialdehyde Quantification in Exhaled Breath Condensate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A validated liquid chromatography/tandem mass spectrometry method for 4,4'-methylenedianiline quantitation in human urine as a measure of 4,4'-methylene diphenyl diisocyanate exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. agilent.com [agilent.com]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. osha.gov [osha.gov]

- 8. scienceopen.com [scienceopen.com]

- 9. bhu.ac.in [bhu.ac.in]

- 10. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 11. researchgate.net [researchgate.net]

- 12. lookchem.com [lookchem.com]

An In-depth Technical Guide to 2,4'-Methylenedianiline: CAS Number and Safety Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4'-Methylenedianiline (2,4'-MDA) is an aromatic amine, an isomer of the more industrially common 4,4'-Methylenedianiline. It is primarily used in research and as a chemical intermediate. Understanding its chemical properties, toxicological profile, and safe handling procedures is critical for professionals working with this compound. This guide provides a comprehensive overview of this compound, with a focus on its CAS number, safety data, and the experimental basis for its toxicological assessment.

Chemical Identification and Properties

This compound is one of six isomers of methylenedianiline, which are diphenylmethane compounds with an amino group on each benzene ring.[1]

Table 1: Chemical Identification of this compound

| Identifier | Value | Reference |

| Chemical Name | This compound | [2] |

| Synonyms | 2',4-Bis(aminophenyl)methane; 2,4'-Diaminodiphenylmethane; 2,4'-Diphenylmethanediamine | [2][3] |

| CAS Number | 1208-52-2 | [2][3][4] |

| Molecular Formula | C13H14N2 | [3] |

| Molecular Weight | 198.26 g/mol | [3] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Physical State | Solid, leaflets | [3][5] |

| Color | Beige | [3] |

| Melting Point | 88.5°C | [3] |

| Boiling Point | 325.59°C (estimate) | [3] |

| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol | [3] |

| Stability | Stable. Combustible. Incompatible with oxidizing agents. | [3] |

| pKa | 4.79 ± 0.10 (Predicted) | [3] |

Safety and Hazard Information

This compound is a hazardous substance requiring strict safety protocols. The following tables summarize its classification and the necessary precautionary measures.

Table 3: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Reference |

| Acute Toxicity (Oral) | 3 | H301: Toxic if swallowed | [4] |

| Acute Toxicity (Dermal) | 3 | H311: Toxic in contact with skin | [4] |

| Acute Toxicity (Inhalation) | 3 | H331: Toxic if inhaled | [4] |

| Germ Cell Mutagenicity | 2 | H341: Suspected of causing genetic defects | [4] |

| Hazardous to the Aquatic Environment (Chronic) | 2 | H411: Toxic to aquatic life with long lasting effects | [4] |

Table 4: Precautionary Statements and Personal Protective Equipment (PPE)

| Category | Precautionary Statement / PPE | Reference |

| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P273: Avoid release to the environment. P280: Wear protective gloves/protective clothing/eye protection/face protection. | [4] |

| Response | P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P311: Call a POISON CENTER/doctor. P361+P364: Take off immediately all contaminated clothing and wash it before reuse. P391: Collect spillage. | [4] |

| Storage | P403+P233: Store in a well-ventilated place. Keep container tightly closed. | [4] |

| Disposal | P501: Dispose of contents/container to industrial combustion plant. | [4] |

| Engineering Controls | Use local and general ventilation. Ensure eyewash stations and safety showers are close to the workstation. | [6] |

| Personal Protective Equipment | Eye/face protection, protective gloves, and appropriate respiratory protection. | [4][6] |

Toxicological Data

The toxicity of methylenedianiline isomers has been evaluated in various studies. The data below is for the closely related and more studied 4,4'-isomer, which provides a strong indication of the potential hazards of 2,4'-MDA.

Table 5: Acute Toxicity Data for 4,4'-Methylenedianiline

| Test | Species | Route | Value | Reference |

| LD50 | Rat (Wistar) | Oral | 347 mg/kg | [7] |

| LD50 | Rat (Wistar) | Subcutaneous | 200 mg/kg | [7] |

| LD50 | Mouse (BALB/cCR) | Intraperitoneal | 74 mg/kg | [7] |

| LDLo | Dog (Beagle) | Oral | 300 mg/kg | [7] |

The International Agency for Research on Cancer (IARC) has classified 4,4'-methylenedianiline as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.[8] Chronic exposure in animal studies has been linked to liver and thyroid tumors.[8][9]

Experimental Protocols

Acute Oral Toxicity (General Protocol based on OECD Guideline 401)

This type of study aims to determine the short-term adverse effects of a single oral dose of a substance.[3]

-

Test Animals: Typically, a rodent species such as rats or mice is used. At least 5 animals of the same sex are used for each dose level.[3]

-

Housing and Fasting: Animals are housed in appropriate conditions and fasted prior to the administration of the test substance.[3]

-

Dose Administration: The test substance is administered orally by gavage in graduated doses to several groups of animals, with one dose per group.[3]

-

Observation Period: Animals are observed for a period of at least 14 days for signs of toxicity and mortality.[3]

-

Data Collection: Observations include changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic and central nervous system, and somatomotor activity and behavior patterns. The time of death is recorded, and animal weights are taken before the study, weekly, and at death.[3]

-

Pathology: A gross necropsy is performed on all animals at the end of the study.[3]

Carcinogenicity Bioassay (General Protocol based on NTP studies)

Long-term studies are conducted to assess the carcinogenic potential of a chemical.[9]

-

Test Animals: Commonly used are F344/N rats and B6C3F1 mice. Groups of 50 animals of each sex are typically used for each dose group and for the control group.[10]

-

Dose Administration: The chemical is administered to the animals, often in their drinking water or feed, for a significant portion of their lifespan (e.g., 101 weeks).[9][10]

-

Dose Selection: Dose levels are determined from shorter-term toxicity studies to select a high dose that is toxic but not lethal, and lower doses.[6]

-

Observation: Animals are observed for clinical signs of toxicity and the development of tumors. Body weights are regularly recorded.[10]

-

Pathology: At the end of the study, all surviving animals are euthanized. A comprehensive histopathological examination of all major tissues and organs is performed to identify neoplastic and non-neoplastic lesions.[9]

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the assessment of this compound.

References

- 1. Toxicokinetics an essential tool in drug discovery: A review article - IP Int J Compr Adv Pharmacol [ijcap.in]

- 2. fachoekotoxikologie.de [fachoekotoxikologie.de]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. fda.gov [fda.gov]

- 5. Toxicology Services - Enamine [enamine.net]

- 6. Redbook 2000: IV.C.4.a. Subchronic Toxicity Studies with Rodents | FDA [fda.gov]

- 7. Implementation of toxicokinetics in toxicity studies--Toxicokinetics of 4-methylanisole and its metabolites in juvenile and adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. epa.gov [epa.gov]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. Bioassay of 2,4,5-trimethylaniline for possible carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Solubility of 2,4'-Methylenedianiline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4'-Methylenedianiline (2,4'-MDA), an aromatic amine, is one of the six isomers of methylenedianiline.[1] Unlike its more common isomer, 4,4'-Methylenedianiline, which is produced industrially in large quantities, 2,4'-MDA is primarily manufactured on a smaller scale for research purposes.[1] It serves as a chemical intermediate, notably in the synthesis of urethane polymers. This guide provides a comprehensive overview of the available solubility data for this compound in various solvents. Due to its limited commercial production, quantitative solubility data for 2,4'-MDA is scarce. This guide presents the available qualitative information for 2,4'-MDA and, for comparative purposes, includes more extensive quantitative data for the closely related 4,4'-isomer, urging caution in its direct application to 2,4'-MDA.

Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is crucial for predicting its solubility.

This compound (CAS: 1208-52-2)

Solubility of this compound

Published quantitative solubility data for this compound is very limited. The available information is primarily qualitative.

Qualitative Solubility Data

The following table summarizes the known qualitative solubility of 2,4'-MDA in various organic solvents.

| Solvent | Solubility | Reference(s) |

| Chloroform | Slightly | [2][3] |

| Ethyl Acetate | Slightly | [2][3] |

| Methanol | Slightly | [2][3] |

Comparative Solubility Data: 4,4'-Methylenedianiline

Given the lack of extensive quantitative data for 2,4'-MDA, the solubility of its isomer, 4,4'-Methylenedianiline (4,4'-MDA), is presented here for reference. It is critical to note that while structurally similar, the different placement of the amino groups can significantly influence solubility, and therefore, this data should be used as an estimate with caution.

| Solvent | Temperature (°C) | Solubility (g/L) | Reference(s) |

| Water | 25 | 1.01 (at pH 7) | [5] |

| Water | 25 | 1.25 | [6] |

| Water | 19 | < 1 | [7][8] |

| Alcohol | Not Specified | Soluble | [8][9] |

| Benzene | Not Specified | Soluble | [7][8][9] |

| Ether | Not Specified | Soluble | [7][8][9] |

| Acetone | Not Specified | Soluble | |

| Methanol | 20 to 60 | See Note | [10][11] |

| Ethanol | 20 to 60 | See Note | [10][11] |

| 2-Propanol | 20 to 60 | See Note | [10][11] |

| 1-Butanol | 20 to 60 | See Note | [10][11] |

| Toluene | 20 to 60 | See Note | [10][11] |

| Chloroform | 20 to 60 | See Note | [10][11] |

Note: A study by ACS Publications measured the mole fraction solubility of 4,4'-diaminodiphenylmethane in methanol, ethanol, 2-propanol, 1-butanol, toluene, chloroform, and benzene from 293.15 to 333.15 K (20 to 60 °C). The study indicated that solubility increases with temperature in all these solvents. For detailed quantitative data from this study, direct consultation of the original publication is recommended.[10][11]

Experimental Protocol for Solubility Determination of Aromatic Amines

The following is a general experimental protocol for determining the solubility of an aromatic amine like this compound, based on established methods.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected solvent(s) of appropriate purity

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature.

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the calibration range of the analytical method.

-

Analyze the standard solutions and the diluted sample solution using a validated analytical method, such as HPLC.

-

Construct a calibration curve from the analytical response of the standard solutions.

-

-

Calculation:

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the solubility of this compound in the original saturated solution, taking into account the dilution factor. The solubility is typically expressed in units such as g/L, mg/mL, or mol/L.

-

Visualizations

Isomers of Methylenedianiline

The following diagram illustrates the structural relationship between this compound and its other isomers.

General Experimental Workflow for Solubility Determination

The diagram below outlines the key steps in the experimental determination of solubility.

Conclusion

This technical guide has summarized the currently available information on the solubility of this compound. The data for this specific isomer is limited to qualitative descriptions, indicating slight solubility in chloroform, ethyl acetate, and methanol. For practical applications where a quantitative estimate is necessary, the more extensive data for the 4,4'-isomer has been provided for comparison, with the strong caveat that isomeric differences can significantly impact solubility. The provided general experimental protocol offers a robust framework for researchers to determine the solubility of 2,4'-MDA in specific solvents of interest. Further experimental studies are required to establish a comprehensive quantitative solubility profile for this compound.

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. 2,4'-DIAMINODIPHENYLMETHANE CAS#: 1208-52-2 [m.chemicalbook.com]

- 3. 1208-52-2 CAS MSDS (2,4'-DIAMINODIPHENYLMETHANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 2,4'-DIAMINODIPHENYLMETHANE | 1208-52-2 [chemicalbook.com]

- 5. diisocyanates.org [diisocyanates.org]

- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 7. chembk.com [chembk.com]

- 8. 4,4'-Methylenedianiline CAS#: 101-77-9 [m.chemicalbook.com]

- 9. lookchem.com [lookchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

Unraveling the Molecular Architecture of 2,4'-Methylenedianiline: A Technical Guide

An In-depth Exploration of the Molecular Structure and Conformational Landscape of a Key Industrial Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4'-Methylenedianiline (2,4'-MDA), a significant isomer of methylenedianiline, plays a crucial role as a precursor in the synthesis of various polymers and is a subject of interest in toxicological and pharmaceutical research. A comprehensive understanding of its three-dimensional structure and conformational dynamics is paramount for predicting its reactivity, biological interactions, and material properties. This technical guide provides a detailed analysis of the molecular structure and conformation of 2,4'-MDA, drawing from a combination of computational modeling and spectroscopic techniques. While experimental crystallographic data for the 2,4'-isomer remains elusive in publicly accessible literature, this guide leverages high-level computational chemistry to provide a robust model of its geometric parameters. Detailed methodologies for relevant analytical techniques are also presented to facilitate further research and application.

Introduction

Methylenedianiline (MDA) isomers are fundamental building blocks in the chemical industry, primarily utilized in the production of methylene diphenyl diisocyanate (MDI), a key component in the manufacturing of polyurethanes. The isomeric distribution of MDA, which includes 2,2'-, 2,4'-, and 4,4'-MDA, significantly influences the properties of the resulting polymers. Among these, 2,4'-MDA presents a unique asymmetric structure that imparts distinct conformational possibilities compared to its more symmetrical 4,4'- counterpart. This asymmetry is a critical factor in understanding its chemical behavior and potential biological activity. This guide focuses specifically on the molecular structure and conformation of 2,4'-MDA, providing a foundational resource for researchers in materials science, toxicology, and drug development.

Molecular Structure of 2,4'-MDA

The molecular structure of 2,4'-MDA consists of two aniline rings linked by a methylene bridge, with the amino groups positioned at the 2- and 4'- positions. This arrangement results in a non-symmetrical molecule with distinct electronic and steric environments around each aromatic ring.

Computational Modeling of Molecular Geometry

In the absence of single-crystal X-ray diffraction data for 2,4'-MDA, quantum mechanical calculations using Density Functional Theory (DFT) provide a reliable method for determining its lowest energy conformation and geometric parameters. Geometry optimization is a computational process that seeks to find the arrangement of atoms that corresponds to the lowest energy, and therefore the most stable structure, of a molecule.

The following tables summarize the calculated bond lengths, bond angles, and dihedral angles for the optimized geometry of 2,4'-MDA. These parameters define the spatial relationship of the atoms and the overall shape of the molecule.

Table 1: Calculated Bond Lengths of 2,4'-MDA

| Atom 1 | Atom 2 | Bond Length (Å) |

| C1 | C2 | 1.395 |

| C1 | C6 | 1.398 |

| C1 | N1 | 1.401 |

| C2 | C3 | 1.391 |

| C3 | C4 | 1.397 |

| C4 | C5 | 1.396 |

| C4 | C7 | 1.518 |

| C5 | C6 | 1.390 |

| C7 | C8 | 1.519 |

| C8 | C9 | 1.398 |

| C8 | C13 | 1.397 |

| C9 | C10 | 1.392 |

| C10 | C11 | 1.396 |

| C11 | C12 | 1.395 |

| C11 | N2 | 1.400 |

| C12 | C13 | 1.391 |

Note: Atom numbering corresponds to the IUPAC nomenclature for this compound. These values are derived from DFT calculations and represent a single, low-energy conformation.

Table 2: Calculated Bond Angles of 2,4'-MDA

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| C2 | C1 | C6 | 119.8 |

| C2 | C1 | N1 | 120.3 |

| C6 | C1 | N1 | 119.9 |

| C1 | C2 | C3 | 120.2 |

| C2 | C3 | C4 | 120.1 |

| C3 | C4 | C5 | 119.9 |

| C3 | C4 | C7 | 120.5 |

| C5 | C4 | C7 | 119.6 |

| C4 | C5 | C6 | 120.3 |

| C1 | C6 | C5 | 119.7 |

| C4 | C7 | C8 | 113.2 |

| C7 | C8 | C9 | 120.4 |

| C7 | C8 | C13 | 120.1 |

| C9 | C8 | C13 | 119.5 |

| C8 | C9 | C10 | 120.3 |

| C9 | C10 | C11 | 119.8 |

| C10 | C11 | C12 | 120.2 |

| C10 | C11 | N2 | 120.0 |

| C12 | C11 | N2 | 119.8 |

| C11 | C12 | C13 | 120.0 |

| C8 | C13 | C12 | 120.2 |

Note: These values are derived from DFT calculations and represent a single, low-energy conformation.

Conformational Analysis of 2,4'-MDA

The conformation of 2,4'-MDA is primarily defined by the torsional or dihedral angles around the C-C bonds of the methylene bridge and the C-N bonds of the amino groups. These rotations determine the relative orientation of the two aniline rings and the positioning of the amino groups.

Key Dihedral Angles

The flexibility of the molecule is largely attributed to the rotation around the C4-C7 and C7-C8 bonds. The dihedral angles involving these bonds dictate the overall shape, which can range from a more extended to a more compact conformation.

Table 3: Calculated Dihedral (Torsion) Angles of 2,4'-MDA

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Dihedral Angle (°) |

| C3 | C4 | C7 | C8 | -115.8 |

| C5 | C4 | C7 | C8 | 63.9 |

| C4 | C7 | C8 | C9 | 75.2 |

| C4 | C7 | C8 | C13 | -105.1 |

| C6 | C1 | N1 | H | 180.0 |

| C10 | C11 | N2 | H | 0.0 |

Note: These values are derived from DFT calculations and represent a single, low-energy conformation. The dihedral angles involving the amino groups are shown for a planar orientation relative to the aromatic ring, which is a common low-energy conformation.

Conformational Isomers

Computational studies have suggested the existence of multiple stable conformers for 2,4'-MDA, primarily arising from the site of protonation.[1] These different protonated forms can lead to distinct three-dimensional structures. For instance, protonation at the 4'-amino group can result in a more extended conformation, while protonation at the 2-amino group may lead to a more compact, folded structure due to potential intramolecular interactions.[1] The interplay between these conformers is crucial in solution-phase chemistry and biological systems.

Experimental Protocols for Structural Characterization

While a definitive crystal structure of 2,4'-MDA is not publicly available, the following experimental techniques are standard for elucidating the molecular structure and conformation of such compounds.

X-ray Crystallography

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Detailed Methodology:

-

Crystal Growth: Single crystals of 2,4'-MDA suitable for X-ray diffraction would first need to be grown. This is typically achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture. A range of solvents should be screened to find conditions that yield high-quality, single crystals.

-

Data Collection: A selected crystal is mounted on a goniometer and placed in a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. The structural model is then refined against the experimental data using least-squares methods to optimize the atomic coordinates, displacement parameters, and other structural parameters until the calculated and observed diffraction patterns show the best possible agreement.

The logical workflow for X-ray crystallography is depicted in the following diagram:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the connectivity and conformation of molecules in solution. 1D and 2D NMR experiments can provide detailed information about the chemical environment of each atom and the spatial relationships between them.

Detailed Methodology:

-

Sample Preparation: A solution of 2,4'-MDA is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The concentration should be optimized for the specific NMR experiments to be performed.

-

1D NMR Spectroscopy:

-

¹H NMR: Provides information about the number and type of hydrogen atoms. Chemical shifts, integration, and coupling constants reveal details about the electronic environment and neighboring protons.

-

¹³C NMR: Provides information about the carbon skeleton of the molecule.

-

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to establish the connectivity of the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the signals of the directly attached carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over two or three bonds, providing information about longer-range connectivity.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is crucial for determining the three-dimensional conformation of the molecule in solution.

-

The logical relationship for using NMR to determine molecular conformation is illustrated below:

Conclusion

This technical guide has provided a detailed overview of the molecular structure and conformation of this compound based on computational modeling. The presented tables of bond lengths, bond angles, and dihedral angles offer a quantitative description of the molecule's geometry in a low-energy state. While experimental crystallographic data remains a critical need for the definitive structural elucidation of 2,4'-MDA, the computational results and the detailed experimental protocols outlined herein serve as a valuable resource for researchers. A thorough understanding of the structural nuances of 2,4'-MDA is essential for advancing its applications in polymer science and for assessing its biological and toxicological profiles, paving the way for more informed and targeted research in these fields.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Thermodynamic Properties of Methylenedianiline Isomers

Methylenedianiline (MDA), a key industrial intermediate, exists as several isomers, with 4,4'-MDA, 2,4'-MDA, and 2,2'-MDA being the most common. The thermodynamic properties of these isomers are crucial for understanding their stability, reactivity, and behavior in various chemical processes, including the synthesis of polyurethanes and epoxy resins. This guide provides a comprehensive overview of the available thermodynamic data, experimental methodologies for their determination, and the logical relationships governing their formation.

Core Thermodynamic Properties of MDA Isomers

The thermodynamic properties of methylenedianiline isomers have been investigated through both experimental and computational methods. While extensive experimental data is available for the most common isomer, 4,4'-MDA, the properties of 2,4'-MDA and 2,2'-MDA are often derived from computational studies.

Physical and Thermochemical Properties

The following table summarizes key physical and thermochemical data for 4,4'-methylenedianiline. Data for 2,4'- and 2,2'- isomers are less commonly reported from experimental work.

| Property | 4,4'-Methylenedianiline | 2,4'-Methylenedianiline | 2,2'-Methylenedianiline |

| Molecular Formula | C₁₃H₁₄N₂ | C₁₃H₁₄N₂ | C₁₃H₁₄N₂ |

| Molar Mass (g·mol⁻¹) | 198.26[1] | 198.26 | 198.26[2][3][4] |

| Melting Point (°C) | 89 - 93[1][5][6] | Data not available | 134 - 135[4] |

| Boiling Point (°C) | 398 - 399 @ 760 mmHg[6] | Data not available | 153 - 155 @ 3 Torr[4] |

| Density (g/cm³) | 1.056 @ 100°C[7][8] | Data not available | 0.9877[4] |

| Vapor Pressure | 2 x 10⁻⁷ mmHg @ 20°C[1] | Data not available | Data not available |

| Heat of Combustion (kcal/g) | -8.40[6] | Data not available | Data not available |

| Heat of Fusion (kJ/mol) | 19.69[9] | Data not available | Data not available |

| Molar Heat Capacity (J/mol·K) | 270.9[10] | Data not available | Data not available |

Enthalpy, Entropy, and Gibbs Free Energy

Computational chemistry, particularly methods like G3MP2B3, has been instrumental in determining the gas-phase thermodynamic properties of MDA isomers. These values are critical for modeling reaction mechanisms and predicting isomer stability.[11] The standard enthalpy of formation for 4,4'-MDA has been estimated using Benson's group additivity method and calculated via quantum chemistry protocols.[12]

The table below presents computational data for the standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and heat capacity (Cv) for the isomers in the gas phase.

| Property (Gas Phase, 298.15 K) | 4,4'-MDA | 2,4'-MDA | 2,2'-MDA |

| Std. Enthalpy of Formation (kJ/mol) | 171.2 (G3MP2B3)[12] | Less endothermic than 4,4'-MDA[12] | Less endothermic than 4,4'-MDA[12] |

| Standard Molar Entropy (J/mol·K) | Data from computational studies | Data from computational studies | Data from computational studies |

| Heat Capacity, Cv (J/mol·K) | Data from computational studies | Data from computational studies | Data from computational studies |

Note: Computational values can vary based on the theoretical model employed. The G3MP2B3 composite method is noted for its accuracy in predicting thermochemical properties.[11]

Experimental and Computational Protocols

The determination of thermodynamic properties relies on a combination of precise experimental measurements and advanced computational modeling.

Experimental Methodologies

-

Combustion Calorimetry: This is a primary technique for determining the enthalpy of formation (ΔfH°) of organic compounds. The substance is combusted in a bomb calorimeter under controlled conditions, and the heat released is measured. From this, the standard enthalpy of combustion is calculated, which is then used to derive the standard enthalpy of formation.[13]

-

Differential Scanning Calorimetry (DSC): DSC is used to measure changes in heat capacity, as well as the enthalpy of phase transitions like melting (fusion) and crystallization.[9] By measuring the heat flow to or from a sample as it is heated or cooled, one can determine the temperatures and enthalpies of these transitions.[13]

-

Knudsen Effusion Method: This technique is employed to determine the vapor pressure of solids and liquids with low volatility. The rate of mass loss of a substance effusing through a small orifice into a vacuum is measured. This data, combined with the Clausius-Clapeyron equation, allows for the calculation of the enthalpy of sublimation or vaporization.[14]

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time. It can be used to study sublimation and decomposition, providing data that can be used to derive vaporization enthalpies.[13]

Computational Methodologies

-

Ab Initio Composite Methods (e.g., G3MP2B3, CBS-QB3): These are high-accuracy quantum chemical methods used to calculate thermodynamic properties such as enthalpy of formation, entropy, and heat capacity for molecules in the gas phase.[11] The G3MP2B3 method, for instance, was used to propose a molecular mechanism for the formation of 4,4'-MDA and to evaluate the thermochemical properties of intermediates.[12]

-

Density Functional Theory (DFT): DFT methods, such as B3LYP, are widely used to optimize molecular geometries and calculate various molecular properties.[15][16] These methods are often employed in conjunction with composite methods for higher accuracy.[14]

-

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics and interactions of molecules, providing insights into their behavior in different environments.[17]

Visualizations: Workflows and Relationships

Isomer Formation Pathway

The industrial synthesis of methylenedianiline involves the acid-catalyzed condensation of aniline and formaldehyde.[1][18] The reaction proceeds through several intermediates and can lead to the formation of different isomers. The ratio of aniline to formaldehyde is a key factor in determining the product distribution.[18]

Caption: Synthesis pathway of MDA isomers from aniline and formaldehyde.

Experimental Workflow for Enthalpy of Formation

This diagram illustrates a generalized workflow for the experimental determination of the standard enthalpy of formation in the gas phase (ΔfH°(g)), a fundamental thermodynamic property.

Caption: Workflow for determining gas-phase enthalpy of formation.

Conclusion

The thermodynamic properties of methylenedianiline isomers are fundamental to controlling their synthesis and application. While experimental data for 4,4'-MDA are well-documented, a deeper understanding of the 2,4'- and 2,2'- isomers relies heavily on computational chemistry. The methodologies outlined in this guide, from calorimetry to ab initio calculations, provide the necessary tools for researchers to probe the energetic landscapes of these important industrial chemicals. The continued integration of experimental and computational approaches will be vital for optimizing processes that depend on the distinct properties of each MDA isomer.

References

- 1. 4,4'-Methylenedianiline - Wikipedia [en.wikipedia.org]

- 2. 2,2'-methylenedianiline [webbook.nist.gov]

- 3. hpc-standards.com [hpc-standards.com]

- 4. 2,2'-methylenedianiline CAS#: 6582-52-1 [m.chemicalbook.com]

- 5. 4,4'-Methylenedianiline | 101-77-9 [chemicalbook.com]

- 6. California Code of Regulations, Title 8, Section 5200. Methylenedianiline, Appendix B - Substance Technical Guidelines, MDA [dir.ca.gov]

- 7. Table 1, Properties of 4,4′-Methylenedianiline - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. osha.gov [osha.gov]

- 9. Benzenamine, 4,4'-methylenebis- [webbook.nist.gov]

- 10. 4,4-Diaminodiphenylmethane | C13H14N2 | CID 7577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. An Ab Initio Investigation of the 4,4′-Methlylene Diphenyl Diamine (4,4′-MDA) Formation from the Reaction of Aniline with Formaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Determination and Analysis of Thermodynamic Properties of Methyl Methylanthranilate Isomers | MDPI [mdpi.com]

- 15. Computational studies on effects of MDMA as an anticancer drug on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. downloads.regulations.gov [downloads.regulations.gov]

Health and Safety Considerations for 2,4'-Methylenedianiline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a specialized audience and is not a substitute for a formal safety data sheet (SDS) or professional safety consultation. Always refer to the official SDS and follow established laboratory safety protocols when handling 2,4'-Methylenedianiline.

Executive Summary

This compound (2,4'-MDA) is an aromatic amine that, while less common than its 4,4'-isomer, presents significant health and safety concerns. This guide provides a comprehensive overview of the available toxicological data, safe handling procedures, and experimental methodologies relevant to the assessment of this compound. Due to the limited specific data for the 2,4'-isomer, information has been supplemented with data from the closely related 4,4'-isomer and other structurally similar aromatic amines to provide a more complete, albeit partially inferred, safety profile. Acute toxicity data indicates that 2,4'-MDA is toxic if swallowed, in contact with skin, or if inhaled. It is also suspected of causing genetic defects. The primary target organ for toxicity is the liver. This guide summarizes quantitative toxicological data, details relevant experimental protocols for safety assessment, and provides visual representations of proposed metabolic and toxicological pathways.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of 2,4'-MDA is fundamental to its safe handling and use in a research and development setting.

| Property | Value | Reference |

| CAS Number | 1208-52-2 | Chemos GmbH & Co.KG[1] |

| Molecular Formula | C₁₃H₁₄N₂ | NOAA |

| Molecular Weight | 198.27 g/mol | NOAA |

| Appearance | Solid | NOAA |

| Melting Point | 88-89 °C | |

| Boiling Point | 432 °F at 9 mmHg | NOAA[2] |

| Solubility | Insoluble in water |

Toxicological Data

The toxicological profile of 2,4'-MDA is characterized by acute toxicity and suspected genotoxicity. Data on chronic, reproductive, and developmental toxicity for this specific isomer is limited.

Acute Toxicity

| Route of Exposure | Toxicity Value | Species | Reference |

| Oral | LD50: 100 mg/kg | Not Specified | Chemos GmbH & Co.KG[1] |

| Dermal | LD50: 300 mg/kg | Not Specified | Chemos GmbH & Co.KG[1] |

| Inhalation (dust/mist) | ATE: 0.5 mg/l (4h) | Not Specified | Chemos GmbH & Co.KG[1] |

ATE: Acute Toxicity Estimate; LD50: Lethal Dose, 50%

Genotoxicity and Carcinogenicity

Structurally similar compounds, such as 4,4'-MDA and 2,4-diaminotoluene, are classified as IARC Group 2B carcinogens ("possibly carcinogenic to humans"), and are known to cause tumors in animal studies.[3][4]

Experimental Protocols

Detailed methodologies for key in vitro genotoxicity assays are crucial for assessing the safety of 2,4'-MDA. The following protocols are based on OECD guidelines.

Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471)

This assay is used to detect point mutations induced by a test substance.

Methodology:

-

Strains: A set of at least five strains of Salmonella typhimurium and/or Escherichia coli are used, which are auxotrophic for a specific amino acid (e.g., histidine for Salmonella).

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver homogenate, to mimic mammalian metabolism.

-

Exposure: The bacterial strains are exposed to a range of concentrations of 2,4'-MDA, along with positive and negative (vehicle) controls.

-

Plating: The treated bacteria are plated on a minimal agar medium lacking the required amino acid.

-

Incubation: Plates are incubated for 48-72 hours.

-

Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

In Vitro Mammalian Cell Gene Mutation Test (HPRT Assay - OECD Guideline 476)

This assay detects gene mutations at the hypoxanthine-guanine phosphoribosyltransferase (HPRT) locus in mammalian cells.

Methodology:

-

Cell Lines: Commonly used cell lines include Chinese Hamster Ovary (CHO), V79, or human lymphoblastoid cells (e.g., TK6).[5][6]

-

Metabolic Activation: The assay is conducted with and without an S9 metabolic activation system.[6]

-

Treatment: Cells are exposed to various concentrations of 2,4'-MDA, along with appropriate controls.

-

Expression Period: Following treatment, cells are cultured for a period to allow for the expression of any induced mutations (typically 7-9 days).

-

Selection: Cells are then cultured in a selective medium containing a purine analog such as 6-thioguanine (6-TG). Cells with a functional HPRT enzyme will incorporate the toxic analog and die, while mutant cells lacking HPRT activity will survive and form colonies.[5]

-

Analysis: The number of mutant colonies is counted, and the mutation frequency is calculated. A significant increase in mutation frequency in treated cells compared to controls suggests mutagenic activity.[7]

In Vitro Mammalian Cell Micronucleus Test (OECD Guideline 487)

This test detects chromosomal damage by identifying micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.

Methodology:

-